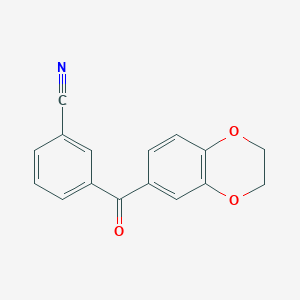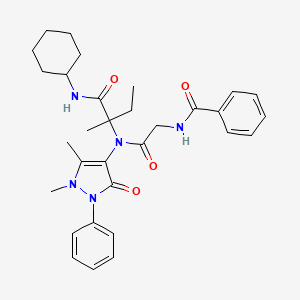![molecular formula C15H15NO4S B11461201 3-Phenyl-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B11461201.png)
3-Phenyl-3-[(phenylsulfonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZENESULFONAMIDO-3-PHENYLPROPANOIC ACID is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a benzenesulfonamido group attached to the third carbon of a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-BENZENESULFONAMIDO-3-PHENYLPROPANOIC ACID typically involves the reaction of benzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-BENZENESULFONAMIDO-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: The benzenesulfonamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylpropanoic acids.
Scientific Research Applications
3-BENZENESULFONAMIDO-3-PHENYLPROPANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-BENZENESULFONAMIDO-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonamido group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. This compound may also interfere with metabolic pathways by mimicking natural substrates or inhibitors .
Comparison with Similar Compounds
3-PHENYLPROPANOIC ACID: Lacks the benzenesulfonamido group and has different chemical properties and reactivity.
BENZENESULFONAMIDE: Contains the sulfonamido group but lacks the phenylpropanoic acid backbone.
PHENYLACETIC ACID: Similar structure but with a shorter carbon chain
Uniqueness: 3-BENZENESULFONAMIDO-3-PHENYLPROPANOIC ACID is unique due to the presence of both the benzenesulfonamido group and the phenylpropanoic acid backbone, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications that are not possible with similar compounds .
Properties
Molecular Formula |
C15H15NO4S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-(benzenesulfonamido)-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H15NO4S/c17-15(18)11-14(12-7-3-1-4-8-12)16-21(19,20)13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,17,18) |
InChI Key |
SGSFDZFGKIKSNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B11461123.png)
![8-benzyl-6-[(3-hydroxypropyl)amino]-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11461132.png)

![N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11461143.png)
![1-(2-methoxyethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B11461154.png)

![1-[7-(4-Tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-(3,4-dichlorophenyl)urea](/img/structure/B11461170.png)
![N,N-diethyl-3-methoxy-4-[(2-oxo-1,2-dihydroquinolin-4-yl)methoxy]benzamide](/img/structure/B11461174.png)
![2-(pyridin-2-yl)-8-(pyridin-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11461175.png)
![(2E)-3-[3-ethoxy-4-(propan-2-yloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B11461181.png)
![3-[(2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene)methyl]pyridine](/img/structure/B11461189.png)
![4-methoxy-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11461196.png)
![2-hydroxy-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11461198.png)
![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11461200.png)
